D-Alanine, 3-azido-

概要

説明

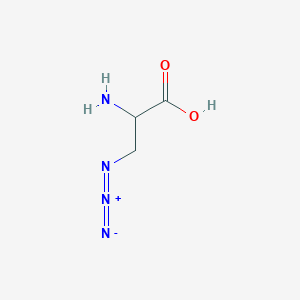

D-Alanine, 3-azido-: is an azido-modified derivative of D-alanine, a naturally occurring amino acid. This compound is characterized by the presence of an azide group (-N₃) attached to the alanine molecule. The azide group imparts unique chemical properties to the compound, making it useful in various chemical and biological applications, particularly in the field of click chemistry.

準備方法

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of D-Alanine, 3-azido- typically begins with D-alanine.

Azidation Reaction: The azide group is introduced through a nucleophilic substitution reaction. D-alanine is reacted with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure D-Alanine, 3-azido-.

Industrial Production Methods: While specific industrial production methods for D-Alanine, 3-azido- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Click Chemistry Reactions: D-Alanine, 3-azido- is prominently used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction involves the azide group reacting with an alkyne group to form a stable triazole ring.

Ring Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions:

Copper-Catalyzed Reactions: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as catalysts in CuAAC reactions.

Strained Alkynes: DBCO and BCN are used in SPAAC reactions.

Major Products:

Triazole Derivatives: The primary products of click chemistry reactions involving D-Alanine, 3-azido- are triazole derivatives, which are stable and have diverse applications in bioconjugation and material science.

科学的研究の応用

Peptide Synthesis and Bioconjugation

Overview

3-Azido-D-alanine is utilized as a powerful tool in peptide synthesis due to its azide functional group, which allows for efficient bioconjugation through click chemistry. This modification facilitates the attachment of various probes or therapeutic agents to peptides.

Applications

- Click Chemistry : The azide group can undergo reactions with alkyne-modified molecules, enabling the formation of stable conjugates. This is particularly useful in developing targeted therapeutics and imaging agents .

- Metabolic Labeling : 3-Azido-D-alanine can be incorporated into proteins during de novo synthesis. This incorporation allows researchers to track protein dynamics and interactions in live cells through bioorthogonal labeling techniques .

Bacterial Detection and Imaging

Overview

The unique properties of D-amino acids, including 3-azido-D-alanine, make them suitable for targeting bacterial cell walls. This characteristic is exploited for the development of imaging agents that can specifically identify live bacteria in vivo.

Applications

- Positron Emission Tomography (PET) : Research indicates that radiolabeled derivatives of D-alanine can be used as PET tracers to detect bacterial infections. For instance, d-[3-11C]alanine showed significant accumulation in live bacteria while exhibiting low uptake in sterile inflammation models .

- Selective Targeting : Studies have demonstrated that 3-azido-D-alanine can selectively label bacterial cells, allowing for rapid identification and quantification of bacterial presence in clinical samples . This method enhances diagnostic capabilities for infections caused by pathogens like Escherichia coli.

Therapeutic Applications

Overview

Emerging research suggests that D-alanine and its derivatives may have therapeutic potential, particularly in enhancing immune responses during viral infections.

Applications

- Viral Infection Treatment : Supplementation with D-alanine has been shown to improve outcomes in mouse models of severe viral infections such as influenza and COVID-19. In these studies, D-alanine supplementation mitigated weight loss and reduced viral titers in infected mice .

- Biomarker Potential : The levels of D-alanine in the bloodstream have been correlated with the severity of infections. Thus, it serves as a potential biomarker for assessing disease progression and treatment efficacy .

Case Studies

作用機序

Molecular Targets and Pathways:

Azide Group Reactivity: The azide group in D-Alanine, 3-azido- is highly reactive and participates in cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry to create bioconjugates and functionalized materials.

Incorporation into Biomolecules: In biological systems, D-Alanine, 3-azido- is incorporated into proteins and cell walls, allowing for precise labeling and tracking of biological processes.

類似化合物との比較

3-Azido-L-alanine: Similar to D-Alanine, 3-azido-, but with the L-configuration of alanine.

Azidohomoalanine: An azido-modified derivative of homoalanine, used in similar click chemistry applications.

Azidolysine: An azido-modified derivative of lysine, used for labeling and bioconjugation.

Uniqueness:

Stereochemistry: The D-configuration of D-Alanine, 3-azido- distinguishes it from its L-counterpart, affecting its incorporation into biological systems and its reactivity in stereospecific reactions.

Versatility: The azide group in D-Alanine, 3-azido- provides a versatile handle for various chemical modifications, making it a valuable tool in both research and industrial applications.

生物活性

D-Alanine, 3-azido- (also referred to as d-azido-alanine) is an amino acid derivative with significant biological activity, particularly in the context of bacterial metabolism and imaging. This compound has gained attention due to its unique properties that allow for selective labeling of bacteria, making it a valuable tool in microbiological research and clinical diagnostics.

D-Azido-alanine is a modified form of d-alanine, where an azide group (-N₃) is substituted at the 3-position. The presence of the azide group allows for bioorthogonal reactions, which are chemical reactions that can occur inside living organisms without interfering with native biochemical processes. This feature is particularly useful for labeling and tracking bacteria in various environments.

Mechanism of Incorporation

Research has shown that d-azido-alanine can be incorporated into bacterial peptidoglycan, a crucial component of the bacterial cell wall. This incorporation occurs via metabolic pathways similar to those utilized by natural d-alanine. Studies indicate that both Gram-positive and Gram-negative bacteria can uptake d-azido-alanine, facilitating its use as a marker for bacterial presence in tissues and during infections .

Biological Activity and Applications

- Bacterial Labeling : D-Azido-alanine has been successfully used to label living bacteria in vitro and in vivo. For instance, studies demonstrated that when Staphylococcus aureus was treated with d-azido-alanine, significant labeling occurred, allowing researchers to visualize bacterial populations within host tissues .

- Imaging Techniques : The azide group enables the use of biorthogonal click chemistry for imaging applications. For example, d-azido-alanine can react with dibenzocyclooctyne (DBCO)-modified probes to produce fluorescent signals that indicate the presence of bacteria . This method enhances the sensitivity and specificity of imaging techniques such as positron emission tomography (PET), where d-[3-11C]alanine has shown promising results in detecting bacterial infections compared to conventional radiotracers .

- Antimicrobial Research : D-Azido-alanine's role in antimicrobial studies is also noteworthy. It has been observed that the incorporation of d-azido-alanine into bacterial cell walls can affect the efficacy of certain antibiotics, providing insights into resistance mechanisms and potential therapeutic strategies .

Case Study 1: Imaging Bacterial Infections

In a study involving mice with acute bacterial infections, researchers administered d-[3-11C]alanine as a PET tracer. The results indicated enhanced accumulation in infected tissues compared to healthy controls, demonstrating the potential for this compound in clinical diagnostics for bacterial infections .

Case Study 2: Selective Targeting in Macrophages

Another investigation focused on the uptake of d-azido-alanine by macrophages infected with Listeria monocytogenes. The study found that these cells could effectively take up d-azido-alanine, allowing for selective labeling of intracellular bacteria without affecting host cell viability .

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Bacterial Labeling | Effective incorporation into peptidoglycan of various bacteria (e.g., S. aureus, E. coli) |

| Imaging Applications | Utilized in PET imaging; higher specificity for bacterial detection compared to traditional methods |

| Impact on Antibiotic Efficacy | Alters bacterial response to antibiotics; potential insights into resistance mechanisms |

特性

IUPAC Name |

2-amino-3-azidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFCKCQAKQRJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030553 | |

| Record name | 3-Azidoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88192-18-1, 105928-88-9, 108342-09-2 | |

| Record name | Azidoalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, 3-azido-, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105928889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, 3-azido-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108342092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azidoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。